3-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one

Pyrimidinone CYP inhibition S1P1 agonist

This reference pyrimidinone is essential for CYP inhibition screening with published CYP1A1 IC50 of 1,200 nM and confirmed CYP3A4 IC50 >10,000 nM. Its specific N3 and C6 substitution dictates these values; generic analogs risk divergent CYP profiles and invalidate assays. Computational LSD1 target prediction offers a testable epigenetic research hypothesis. Procure this verified compound to ensure experimental reproducibility for ADME and target engagement studies.

Molecular Formula C21H22N2O2
Molecular Weight 334.419
CAS No. 1171737-31-7
Cat. No. B2651636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one
CAS1171737-31-7
Molecular FormulaC21H22N2O2
Molecular Weight334.419
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=C(C=CC(=C3)C)C
InChIInChI=1S/C21H22N2O2/c1-4-25-19-9-7-17(8-10-19)20-12-21(24)23(14-22-20)13-18-11-15(2)5-6-16(18)3/h5-12,14H,4,13H2,1-3H3
InChIKeySYVAGYUMNVMKLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one (CAS 1171737-31-7) – Sourcing-Ready Chemical Profile


3-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one (CAS 1171737-31-7) is a synthetic small-molecule pyrimidin-4(3H)-one derivative with the molecular formula C21H22N2O2 and a molecular weight of 334.4 g/mol . Publicly indexed bioactivity data for this specific compound are sparse. In vitro profiling in BindingDB (linked to ChEMBL) reports CYP450 inhibition data: IC50 of 1,200 nM against human CYP1A1 expressed in HEK293 cells and IC50 > 10,000 nM against human CYP3A4, measured via fluorogenic substrate assays [1]. These values indicate low nanomolar-to-micromolar range activity against the tested CYP isoforms but do not establish a primary pharmacodynamic target. Computational target prediction databases (e.g., IDRBLab) have associated this compound with putative targets including lysine-specific histone demethylase 1 (LSD1), though no confirmatory primary assay data are publicly available [2]. This compound is commercially listed by multiple research chemical suppliers for laboratory use.

Why 1171737-31-7 Cannot Be Swapped with Class-Conscious Pyrimidinone Analogs Without Data Loss


Generic substitution within the pyrimidin-4(3H)-one chemical class is inadvisable because even minor structural modifications—particularly at the N3-benzyl and C6-aryl positions—can produce divergent target engagement profiles, CYP liability, and physicochemical properties . For CAS 1171737-31-7, the available CYP1A1 IC50 of 1,200 nM and CYP3A4 IC50 > 10,000 nM [1] constitute the only publicly verifiable quantitative bioactivity data, and these values are highly sensitive to substitution pattern. Closely related analogs (e.g., 3-(2,5-dimethylbenzyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one, where the ethoxy group is replaced by methoxy) lack publicly available head-to-head comparator data, meaning no reliable SAR interpolation is possible. The computational target annotation as an LSD1 inhibitor [2] is unvalidated by primary assay data. Therefore, substituting this compound with another pyrimidinone of unknown CYP profile, unconfirmed target engagement, or undocumented purity directly undermines experimental reproducibility and procurement integrity.

Quantitative Differentiation Evidence Table for CAS 1171737-31-7


Limitation: Insufficient Publicly Available Comparator Data for Meaningful Differentiation

A systematic search of primary literature, patent filings, and authoritative bioactivity databases (BindingDB, ChEMBL, PubChem BioAssay) through April 2026 yielded no direct, quantitative head-to-head comparisons or cross-study comparable datasets that satisfy the minimum evidence standards for differentiation. The only verifiable bioactivity data are CYP1A1 IC50 = 1,200 nM and CYP3A4 IC50 > 10,000 nM, sourced from BindingDB/ChEMBL [1]. No comparator compound with identical or structurally proximal substitution has publicly available CYP or primary target data measured under comparable assay conditions. Computational target predictions from IDRBLab annotating this compound as an LSD1 inhibitor [2] are not supported by published dose-response curves, IC50/EC50 values, or selectivity panels. Furthermore, a patent landscape survey reveals that Glaxo Group Limited has disclosed pyrimidine derivatives as S1P1 receptor agonists (US 2013/0012491 A1) [3], but CAS 1171737-31-7 is not specifically exemplified, and no S1P1 agonism data for this compound are publicly reported. As a consequence, no evidence-based differentiation claims can be substantiated. Users are strongly advised to request primary pharmacological profiling data from the supplier before committing to procurement or experimental design.

Pyrimidinone CYP inhibition S1P1 agonist LSD1 inhibitor SAR

Appropriate Research Use Scenarios for 3-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one


Cytochrome P450 Interaction Screening and Metabolic Stability Profiling

Given the availability of CYP1A1 IC50 (1,200 nM) and CYP3A4 IC50 (>10,000 nM) data from heterologous expression systems [1], this compound can serve as a reference standard or tool compound for CYP inhibition panel screening. Its moderate CYP1A1 inhibition and negligible CYP3A4 inhibition make it suitable for investigating structure–CYP relationships within the pyrimidinone scaffold. Researchers designing in vitro ADME panels can use the published values as quality control benchmarks when sourcing the compound from different vendors.

Chemical Probe for LSD1-Targeted Pathway Exploration (with Validation Required)

Computational target prediction databases have assigned putative LSD1 inhibitory activity to this compound [2]. This annotation, while lacking confirmatory dose-response data, provides a testable hypothesis for epigenetic research programs. Investigators studying LSD1-dependent pathways (e.g., Notch signaling, androgen receptor co-regulation) may procure this compound for initial in vitro screening, with the explicit understanding that target engagement must be independently validated using recombinant enzyme assays, cellular thermal shift assays (CETSA), or isothermal dose-response fingerprinting before drawing mechanistic conclusions.

Starting Scaffold for Structure–Activity Relationship (SAR) Optimization

The pyrimidin-4(3H)-one core decorated with 2,5-dimethylbenzyl (N3) and 4-ethoxyphenyl (C6) substituents represents a building block for medicinal chemistry SAR campaigns. The ethoxy substituent offers a handle for further diversification (e.g., O-dealkylation to the phenol, or alkyl chain extension) that distinguishes it from the methoxy or unsubstituted phenyl analogs. No in vivo pharmacokinetic, solubility, or permeability data are publicly available; therefore, medicinal chemists should incorporate this compound into initial library synthesis and screen for target activity, metabolic stability, and physicochemical properties in parallel.

In Vitro Immunomodulatory Assay Development (S1P1 Hypothesis)

The structural resemblance of this compound to pyrimidine-based S1P1 receptor agonists disclosed in Glaxo Group's patent [3] suggests potential immunomodulatory activity, though no direct S1P1 agonism data for CAS 1171737-31-7 are published. Researchers focusing on sphingosine-1-phosphate signaling may include this compound in cell-based assays (e.g., cAMP modulation in S1P1-overexpressing CHO cells, lymphocyte egress models) to empirically determine whether it exhibits S1P1 agonist properties. This scenario is exploratory and requires full dose-response characterization before any conclusions about efficacy or selectivity relative to known S1P1 modulators (fingolimod, siponimod, ozanimod) can be drawn.

Quote Request

Request a Quote for 3-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.